(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate
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Overview
Description
(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate is a compound that combines the properties of tert-butyloxycarbonyl (Boc) protection with Ambroxol and L-lactamide diacetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate typically involves the protection of the amino group of Ambroxol with the tert-butyloxycarbonyl group. This is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected Ambroxol is then reacted with L-lactamide diacetate under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process would involve careful control of temperature, pressure, and reaction time to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine form of Ambroxol.
Scientific Research Applications
(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate has several applications in scientific research:
Chemistry: Used as a protected intermediate in organic synthesis to facilitate the formation of complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in drug development.
Medicine: Investigated for its therapeutic potential, especially in respiratory conditions due to the Ambroxol component.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate involves the release of the active Ambroxol molecule upon deprotection of the Boc group. Ambroxol acts on the respiratory tract by enhancing mucus clearance and exerting anti-inflammatory effects. The molecular targets include ion channels and enzymes involved in mucus production and inflammation .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also use the Boc group for protection and are widely used in peptide synthesis.
Ambroxol derivatives: Various derivatives of Ambroxol are studied for their enhanced therapeutic properties.
Uniqueness
(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate is unique due to its combination of Boc protection with Ambroxol and L-lactamide diacetate, offering specific advantages in terms of stability and reactivity in synthetic and medicinal applications .
Properties
Molecular Formula |
C28H38Br2N2O9 |
---|---|
Molecular Weight |
706.4 g/mol |
IUPAC Name |
[4-[[2-[[(2S)-2-acetyloxypropanoyl]amino]-3,5-dibromophenyl]methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl] (2S)-2-acetyloxypropanoate |
InChI |
InChI=1S/C28H38Br2N2O9/c1-15(38-17(3)33)25(35)31-24-19(12-20(29)13-23(24)30)14-32(27(37)41-28(5,6)7)21-8-10-22(11-9-21)40-26(36)16(2)39-18(4)34/h12-13,15-16,21-22H,8-11,14H2,1-7H3,(H,31,35)/t15-,16-,21?,22?/m0/s1 |
InChI Key |
LRXZQNPISOVATM-TUKZGULFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C=C(C=C1Br)Br)CN(C2CCC(CC2)OC(=O)[C@H](C)OC(=O)C)C(=O)OC(C)(C)C)OC(=O)C |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1Br)Br)CN(C2CCC(CC2)OC(=O)C(C)OC(=O)C)C(=O)OC(C)(C)C)OC(=O)C |
Origin of Product |
United States |
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